

Application Note: Synthesis of 3,5-Dihydroxytetradecanoyl-CoA Standard

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Compound of Interest

Compound Name: 3,5-Dihydroxytetradecanoyl-CoA

Cat. No.: B15547474

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dihydroxy long-chain acyl-Coenzyme A (CoA) esters are important metabolic intermediates and potential biomarkers in pathways of fatty acid oxidation and biosynthesis. The availability of high-purity standards for these molecules is crucial for their accurate identification and quantification in complex biological samples, for use in enzyme activity assays, and for the calibration of analytical instrumentation such as mass spectrometers. This document provides a detailed protocol for the chemical synthesis of a **3,5-Dihydroxytetradecanoyl-CoA** standard.

The synthesis is approached in two main stages. The first stage involves the synthesis of the precursor, 3,5-dihydroxytetradecanoic acid, via an aldol-type condensation followed by stereoselective reduction. The second stage is the activation of the free fatty acid and its subsequent ligation to Coenzyme A.

Experimental Protocols

Part 1: Synthesis of 3,5-Dihydroxytetradecanoic Acid

This synthesis involves three steps: 1) Aldol addition to form a β -keto ester, 2) Stereoselective reduction of the ketone, and 3) Hydrolysis of the ester to yield the final dihydroxy acid.

Step 1.1: Synthesis of ethyl 3-hydroxy-3-dodecyl-5-oxopentanoate

- **Preparation:** To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF, 100 mL) and diisopropylamine (10.5 mL, 75 mmol).
- **Enolate Formation:** Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 30 mL, 75 mmol) and stir for 30 minutes.
- **Aldol Reaction:** Add ethyl acetoacetate (7.6 mL, 60 mmol) dropwise and stir for 1 hour at -78 °C. Subsequently, add dodecanal (11.0 g, 60 mmol) in 20 mL of dry THF dropwise over 30 minutes.
- **Quenching:** Allow the reaction to stir at -78 °C for 4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
- **Extraction:** Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the β -keto ester.

Step 1.2: Synthesis of ethyl 3,5-dihydroxytetradecanoate

- **Reduction:** Dissolve the product from Step 1.1 (approx. 50 mmol) in a 4:1 mixture of THF and methanol (150 mL) and cool to -78 °C.
- **Reagent Addition:** Add diethyl(methoxy)borane (1.0 M in THF, 55 mL, 55 mmol) followed by the portion-wise addition of sodium borohydride (2.1 g, 55 mmol) over 20 minutes.
- **Reaction:** Stir the mixture at -78 °C for 4 hours.
- **Work-up:** Quench the reaction by the addition of acetic acid (10 mL). After warming to room temperature, remove the solvent under reduced pressure. Add methanol (3 x 50 mL) and evaporate to remove borate esters.
- **Purification:** Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography (silica gel, 30-50% ethyl acetate in hexanes).

Step 1.3: Synthesis of 3,5-dihydroxytetradecanoic acid

- Hydrolysis: Dissolve the ethyl ester from Step 1.2 (approx. 40 mmol) in ethanol (100 mL). Add a 2 M aqueous solution of lithium hydroxide (40 mL, 80 mmol).
- Reaction: Stir the mixture at room temperature for 12 hours.
- Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3 with 1 M HCl.
- Extraction: Extract the product with ethyl acetate (3 x 100 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 3,5-dihydroxytetradecanoic acid.

Part 2: Synthesis of 3,5-Dihydroxytetradecanoyl-CoA

This procedure utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent reaction with Coenzyme A.[\[1\]\[2\]\[3\]](#)

- Acid Activation: In a flame-dried flask under argon, dissolve 3,5-dihydroxytetradecanoic acid (26 mg, 0.1 mmol) in 2 mL of dry THF. Add CDI (19.5 mg, 0.12 mmol) and stir at room temperature for 1 hour.[\[1\]](#)
- CoA Solution Preparation: In a separate flask, dissolve Coenzyme A (trilithium salt, 80 mg, approx. 0.1 mmol) in 5 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
- Ligation Reaction: Add the activated acid solution (acyl-imidazolide) dropwise to the stirring CoA solution on ice.
- Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by analytical reverse-phase HPLC, observing the consumption of CoA and the formation of the product peak.
- Purification: Purify the reaction mixture by preparative reverse-phase HPLC using a C18 column. A common gradient is from 5% to 95% acetonitrile in water containing 0.1% trifluoroacetic acid.[\[4\]\[5\]](#)

- Lyophilization: Collect the fractions containing the pure product, pool them, and lyophilize to obtain **3,5-Dihydroxytetradecanoyl-CoA** as a white powder.

Data Presentation

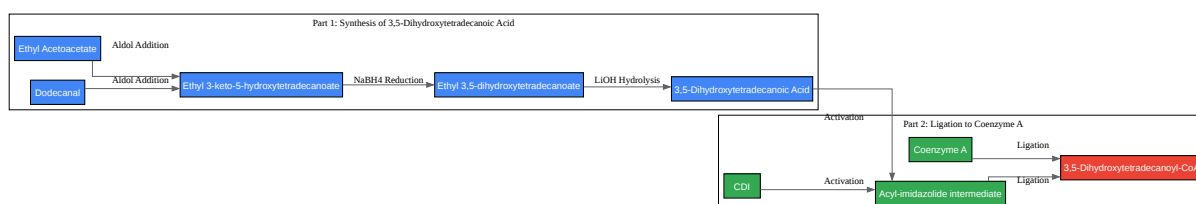
Table 1: Summary of Synthetic Yields and Purity

Step	Product	Starting Mass (mg)	Product Mass (mg)	Yield (%)	Purity (by HPLC)
1.1: Aldol Addition	Ethyl 3-hydroxy-3-dodecyl-5-oxopentanoate	11000 (Dodecanal)	13500	~72%	>95%
1.2: Ketone Reduction	Ethyl 3,5-dihydroxytetradecanoate	13500	11800	~87%	>98%
1.3: Ester Hydrolysis	3,5-dihydroxytetradecanoic acid	11800	9800	~92%	>99%
2: CoA Ligation & Purification	3,5-Dihydroxytetradecanoyl-CoA	26	~35	~35%	>98%

Table 2: Mass Spectrometry Characterization Data

Compound	Ionization Mode	Calculated [M+H] ⁺ (m/z)	Observed [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
3,5-Dihydroxytetradecanoyl-CoA	ESI Positive	1012.3	1012.3 ± 0.1	507.1 (Adenosine diphosphate), 245.2 (Acyl chain fragment)

Visualization of Synthetic Workflow



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Caption: Workflow for the synthesis of **3,5-Dihydroxytetradecanoyl-CoA**.

Characterization of Final Product

The identity and purity of the synthesized **3,5-Dihydroxytetradecanoyl-CoA** should be confirmed by a combination of HPLC, high-resolution mass spectrometry (HRMS), and NMR

spectroscopy.

- HPLC: A single major peak should be observed by reverse-phase HPLC with UV detection at 260 nm (adenine moiety of CoA). Purity is determined by integrating the peak area.[4][6]
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show the protonated molecular ion $[M+H]^+$. Tandem mass spectrometry (MS/MS) should reveal characteristic fragment ions, including the neutral loss of the adenosine diphosphate portion of CoA.[7][8]
- NMR Spectroscopy: 1H NMR spectroscopy in D_2O can confirm the presence of protons from both the fatty acyl chain and the CoA moiety, although the complexity of the CoA spectrum can make detailed assignment challenging. Key signals for the acyl chain, such as those adjacent to the hydroxyl groups and the thioester, should be identifiable.

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